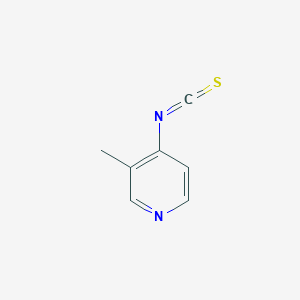

4-Isothiocyanato-3-methylpyridine

Description

Properties

Molecular Formula |

C7H6N2S |

|---|---|

Molecular Weight |

150.20 g/mol |

IUPAC Name |

4-isothiocyanato-3-methylpyridine |

InChI |

InChI=1S/C7H6N2S/c1-6-4-8-3-2-7(6)9-5-10/h2-4H,1H3 |

InChI Key |

DBGANKYDYKMBRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Transformational Pathways of 4 Isothiocyanato 3 Methylpyridine and Its Derivatives

Established Synthetic Routes to Pyridyl Isothiocyanates

The conversion of pyridyl amines to their isothiocyanate counterparts is a cornerstone of heterocyclic chemistry, with several reliable methods having been developed over the years.

Utilization of Thiophosgene (B130339) and Thiocarbonyl Transfer Reagents

The classic method for converting a primary amine to an isothiocyanate involves the use of thiophosgene (CSCl₂). chemnet.com This highly reactive electrophile readily reacts with the nucleophilic amino group of 3-amino-4-methylpyridine. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

However, due to the high toxicity and hazardous nature of thiophosgene, a range of safer thiocarbonyl transfer reagents have been developed. bldpharm.com These reagents function as thiophosgene equivalents, facilitating the conversion of amines to isothiocyanates under milder conditions. Notable examples include:

1,1'-Thiocarbonyldiimidazole (TCDI): This solid, commercially available reagent is a safer alternative to thiophosgene. It reacts with amines to form an imidazole-thiocarboxamide intermediate, which then eliminates imidazole (B134444) to yield the isothiocyanate. wikipedia.org

Di-2-pyridyl thionocarbonate (DPT): This reagent also serves as an effective thiocarbonyl transfer agent for the synthesis of pyridyl isothiocyanates. bldpharm.com

The general mechanism for these reagents involves the in-situ formation of a dithiocarbamate (B8719985) salt followed by desulfurization.

One-Pot Synthetic Strategies for Pyridyl Isothiocyanates

To improve efficiency and reduce the need for isolating intermediates, one-pot synthetic strategies have become increasingly popular. A notable one-pot process for the preparation of pyridyl isothiocyanates from their corresponding amines involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization. bldpharm.com

In this method, the aminopyridine is reacted with carbon disulfide in the presence of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride, to form the dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, like aqueous iron(III) chloride, to yield the final isothiocyanate. bldpharm.com The choice of base is critical, as it significantly influences the formation of the dithiocarbamate salt, particularly for less nucleophilic aminopyridines. bldpharm.com

| Base | pKa of Conjugate Acid | Observed Reactivity |

|---|---|---|

| Triethylamine (Et3N) | 10.7 | Lower conversion |

| DABCO | 8.8 | Good conversion |

| Sodium Hydride (NaH) | - | Effective for electron-deficient amines |

Novel Synthetic Approaches and Process Optimization

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of isothiocyanates.

Continuous Flow Synthesis Techniques for Enhanced Yields and Selectivity

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and selectivity. The synthesis of isothiocyanates can be adapted to a flow process, where a solution of the aminopyridine is mixed with a thiocarbonylating agent in a microreactor. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized reaction conditions and minimized byproduct formation. While specific examples for 4-isothiocyanato-3-methylpyridine are not extensively documented in the literature, the general principles of flow synthesis are applicable to this class of compounds.

In Situ Generation of Isothiocyanate Moieties from Precursors (e.g., Thiourea (B124793) Isomerization)

An alternative approach to the synthesis of isothiocyanates involves the in-situ generation from precursors such as thioureas. While less common for the direct synthesis of pyridyl isothiocyanates for isolation, the isomerization of thioureas to isothiocyanates is a known process, particularly in the context of coordination chemistry where the isothiocyanate ligand is generated in the presence of a metal center. nih.gov This transformation can be promoted by heat or the presence of specific reagents. For instance, the reaction of an aminopyridine with a pre-formed isothiocyanate can lead to a substituted thiourea, which under certain conditions could potentially rearrange to form the desired isothiocyanate. However, this is generally not the preferred route for the preparative synthesis of the free isothiocyanate.

Another in-situ generation method involves the reaction of isocyanides with elemental sulfur, catalyzed by an amine base, to produce isothiocyanates. This method avoids the use of highly toxic reagents like thiophosgene and carbon disulfide. sigmaaldrich.com

Derivatization and Functionalization Reactions

The isothiocyanate group is a versatile functional handle, renowned for its susceptibility to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing diverse molecular architectures.

Reactions of the Isothiocyanate Group with Nucleophilic Reagents

The central carbon atom of the isothiocyanate group (-N=C =S) is highly electrophilic and readily undergoes addition reactions with nucleophiles. This reaction is the principal pathway for the functionalization of 4-isothiocyanato-3-methylpyridine. A broad spectrum of nucleophiles, including primary and secondary amines, alcohols, and thiols, can participate in this transformation. The general mechanism involves the attack of the nucleophile on the isothiocyanate carbon, leading to the formation of a tetrahedral intermediate which then rearranges to the stable addition product.

The reactivity of the isothiocyanate can be influenced by the electronic properties of the pyridine (B92270) ring. The methyl group at the 3-position has a mild electron-donating effect, which could slightly temper the electrophilicity of the isothiocyanate carbon compared to an unsubstituted pyridyl isothiocyanate.

Generation of Carbamate and Thiourea Linkages

The reaction of 4-isothiocyanato-3-methylpyridine with primary or secondary amines is a direct and efficient method for the synthesis of N,N'-disubstituted thiourea derivatives. mdpi.comresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions, often by simply mixing the reactants in a suitable solvent at room temperature or with gentle heating. The resulting thioureas incorporate the 3-methylpyridin-4-yl scaffold and are valuable in medicinal chemistry and materials science. google.com

Similarly, reaction with alcohols or phenols as nucleophiles, often in the presence of a base, leads to the formation of thiocarbamates. Although less common than thiourea formation, this pathway provides access to another class of important organic compounds. The analogous reaction with isocyanates to form carbamates is a cornerstone of organic synthesis. niscpr.res.intcichemicals.com

| Nucleophile (R-NuH) | Reagent | Resulting Linkage | Product Class |

| Primary Amine (R-NH₂) | 4-Isothiocyanato-3-methylpyridine | Thiourea | N-(3-methylpyridin-4-yl)-N'-alkyl/arylthiourea |

| Secondary Amine (R₂NH) | 4-Isothiocyanato-3-methylpyridine | Thiourea | N-(3-methylpyridin-4-yl)-N',N'-dialkyl/arylthiourea |

| Alcohol (R-OH) | 4-Isothiocyanato-3-methylpyridine | Thiocarbamate | O-alkyl/aryl (3-methylpyridin-4-yl)carbamothioate |

| Thiol (R-SH) | 4-Isothiocyanato-3-methylpyridine | Dithiocarbamate | Alkyl/aryl (3-methylpyridin-4-yl)carbamodithioate |

Formation of Complex Structures Incorporating the Pyridyl Isothiocyanate Unit

Beyond simple addition reactions, the isothiocyanate moiety serves as a powerful synthon for the construction of various nitrogen- and sulfur-containing heterocycles. researchgate.netrsc.org These reactions often involve bifunctional nucleophiles, where an initial nucleophilic attack on the isothiocyanate is followed by an intramolecular cyclization step.

For example, reacting 4-isothiocyanato-3-methylpyridine with compounds containing both an amine and another nucleophilic group (like a hydroxyl or thiol) can lead to the formation of five- or six-membered heterocyclic rings such as thiazolidines, oxazolidines, or their pyrimidine-fused analogues. The specific outcome depends on the nature of the nucleophile, the reaction conditions, and the inherent reactivity of the intermediate thiourea. The versatility of isothiocyanate intermediates in the divergent synthesis of N-heterocycles is a well-established strategy in modern synthetic chemistry. rsc.org

| Bifunctional Reagent | Potential Heterocyclic Product |

| Aminoethanol | Oxazolidine-2-thione derivative |

| Aminoethanethiol | Thiazolidine-2-thione derivative |

| o-Aminophenol | Benzoxazole-2-thione derivative |

| o-Phenylenediamine | Benzimidazole-2-thione derivative |

| Hydrazine derivatives | Thiosemicarbazide / Triazole-thione derivatives |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-Isothiocyanato-3-methylpyridine is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The pyridine (B92270) ring contains three aromatic protons at positions 2, 5, and 6. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the isothiocyanate group, as well as the electron-donating effect of the methyl group.

Based on data from similar pyridine derivatives, the proton at position 2 (H-2), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear at the lowest field. The proton at position 6 (H-6) would likely appear at a slightly higher field, followed by the proton at position 5 (H-5). The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for 4-Isothiocyanato-3-methylpyridine:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.4 - 8.6 | Singlet |

| H-6 | 8.3 - 8.5 | Doublet |

| H-5 | 7.2 - 7.4 | Doublet |

| -CH₃ | 2.2 - 2.4 | Singlet |

These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. 4-Isothiocyanato-3-methylpyridine has seven distinct carbon atoms: five in the pyridine ring, one in the methyl group, and one in the isothiocyanate group.

The carbon atom of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of 120-140 ppm. The pyridine ring carbons will exhibit a range of chemical shifts influenced by their position relative to the nitrogen atom and the substituents. The carbon atom at position 4, bonded to the isothiocyanate group, and the carbon at position 2, adjacent to the nitrogen, are expected to be the most downfield among the ring carbons. The methyl carbon will appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Data for 4-Isothiocyanato-3-methylpyridine:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 135 - 138 |

| C-4 | 148 - 151 |

| C-5 | 125 - 128 |

| C-6 | 147 - 150 |

| -CH₃ | 17 - 20 |

| -N=C =S | 125 - 140 |

These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of 4-Isothiocyanato-3-methylpyridine. The calculated exact mass of C₇H₆N₂S can be compared with the experimentally determined mass to confirm the compound's identity.

Predicted HRMS Data for 4-Isothiocyanato-3-methylpyridine:

| Ion | Calculated m/z |

| [M]⁺ | 150.0252 |

| [M+H]⁺ | 151.0329 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of 4-Isothiocyanato-3-methylpyridine, provided it is sufficiently volatile and thermally stable. The gas chromatogram would show a single peak corresponding to the compound, and the mass spectrum of this peak would exhibit the molecular ion and characteristic fragmentation patterns. Key fragmentation pathways would likely involve the loss of the isothiocyanate group or the methyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The most prominent feature in the IR spectrum of 4-Isothiocyanato-3-methylpyridine is expected to be the strong and characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000-2200 cm⁻¹. Other significant vibrations include the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and various bending vibrations.

Predicted Vibrational Spectroscopy Data for 4-Isothiocyanato-3-methylpyridine:

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| -N=C=S stretch (asymmetric) | 2000 - 2200 (strong, broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Methyl C-H stretch | 2850 - 3000 |

| Pyridine ring C=C, C=N stretches | 1400 - 1600 |

Infrared (IR) Spectroscopic Signatures of Isothiocyanate and Pyridine Moieties

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the case of 4-isothiocyanato-3-methylpyridine, the IR spectrum is dominated by the characteristic vibrational modes of its two core components: the pyridine ring and the isothiocyanate group.

The isothiocyanate (–N=C=S) functional group is well-known for its intense and sharp absorption band corresponding to the asymmetric stretching vibration, which typically appears in the 2000–2200 cm⁻¹ region of the IR spectrum. The precise position and shape of this band can be sensitive to the electronic environment of the molecule. For aromatic isothiocyanates, this band is often observed as a complex feature.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, exhibits a series of characteristic skeletal vibrations. These include C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending modes. The substitution pattern on the pyridine ring, in this case, the presence of a methyl group at the 3-position and the isothiocyanate group at the 4-position, influences the exact frequencies of these vibrations.

In coordination complexes containing 3-methylpyridine (B133936) and isothiocyanate ligands, the IR spectra provide valuable information about the bonding modes. For instance, in the complex [Fe(NCS)₂(C₆H₇N)₄], the C≡N stretching vibration of the isothiocyanate ligand is observed at 2046 cm⁻¹, indicating a terminal N-bonded coordination. nih.gov Similarly, for the analogous manganese complex, this band appears at 2048 cm⁻¹. nih.gov The coordination of the 3-methylpyridine ligand to a metal center also leads to shifts in its characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Isothiocyanate (–N=C=S) | Asymmetric stretch | 2000–2200 |

| Pyridine Ring | C=C, C=N stretch | 1400–1600 |

| Pyridine Ring | Ring vibrations | 1000–1200 |

| Pyridine Ring | C-H out-of-plane bend | 700–900 |

Solid-State Structural Analysis

While spectroscopic methods provide information about the functional groups and connectivity within a molecule, a definitive understanding of its three-dimensional structure in the solid state can only be achieved through diffraction techniques. X-ray diffraction, in its various forms, is the most powerful tool for this purpose.

Single Crystal X-ray Diffraction of Pyridyl Isothiocyanate Complexes and Adducts

A notable example is the study of bis(isothiocyanato-κN)tetrakis(3-methylpyridine-κN)iron(II), [Fe(NCS)₂(C₆H₇N)₄]. nih.gov In this complex, the iron(II) cation is octahedrally coordinated by two terminally N-bonded isothiocyanate anions and four 3-methylpyridine ligands. nih.gov The crystal structure reveals a discrete, centrosymmetric complex. nih.goviucr.org The isothiocyanate ligands are coordinated to the iron center through their nitrogen atoms, a common bonding mode for this ligand. The 3-methylpyridine ligands coordinate through their pyridine nitrogen atoms, as expected.

The detailed structural parameters obtained from such studies, including bond lengths and angles, provide a benchmark for computational modeling and a deeper understanding of the steric and electronic effects of the methyl and isothiocyanate substituents on the pyridine ring.

| Compound | Crystal System | Space Group | Key Structural Features |

| [Fe(NCS)₂(C₆H₇N)₄] | Monoclinic | C2/c | Octahedral Fe(II) center, N-bonded isothiocyanates, coordinated 3-methylpyridine |

| [Mn(NCS)₂(C₆H₇N)₄] | Monoclinic | C2/c | Isostructural with the Fe(II) complex, octahedral Mn(II) center |

X-ray Powder Diffraction (XRPD) for Phase Characterization

X-ray powder diffraction (XRPD) is a rapid analytical technique primarily used for the phase identification of a crystalline material and can provide information on unit cell dimensions. Unlike SCXRD, which requires a single, well-ordered crystal, XRPD can be performed on a finely ground, polycrystalline sample. This makes it an essential tool for confirming the bulk purity of a synthesized compound and for identifying different crystalline phases (polymorphs).

In the context of pyridyl isothiocyanate chemistry, XRPD is routinely used to confirm that the bulk synthesized material corresponds to the single crystal chosen for structural analysis. For example, in the study of [Fe(NCS)₂(C₆H₇N)₄] and its manganese analogue, XRPD was employed to prove that phase-pure samples were obtained. nih.goviucr.org By comparing the experimental powder pattern with a pattern calculated from the single-crystal X-ray diffraction data, the phase purity of the bulk sample can be verified. This is a critical step in ensuring that the properties measured for the bulk material are representative of the structurally characterized single crystal.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within 4-Isothiocyanato-3-methylpyridine. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock are employed to approximate solutions to the Schrödinger equation, providing a detailed picture of the molecule's characteristics. nih.gov

The optimized molecular geometry of 4-Isothiocyanato-3-methylpyridine, as determined by these calculations, reveals the precise bond lengths, bond angles, and dihedral angles. For instance, the pyridine (B92270) ring is largely planar, with the methyl and isothiocyanato groups introducing specific spatial orientations. The isothiocyanate group (-N=C=S) itself has a nearly linear geometry.

Electronic structure analysis provides information on the molecular orbitals, electron density, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they indicate regions of the molecule likely to be involved in chemical reactions. The HOMO is typically located around the electron-rich sulfur atom and the pyridine ring, while the LUMO is often centered on the carbon atom of the isothiocyanate group.

Table 1: Calculated Geometrical Parameters for 4-Isothiocyanato-3-methylpyridine (Illustrative) This table presents hypothetical data based on typical computational results for similar molecules, as specific literature values for this compound are not available.

| Parameter | Value |

| C-N (pyridine ring) Bond Length | ~1.34 Å |

| C-C (pyridine ring) Bond Length | ~1.39 Å |

| C-CH3 Bond Length | ~1.51 Å |

| C-N (isothiocyanate) Bond Length | ~1.42 Å |

| N=C (isothiocyanate) Bond Length | ~1.21 Å |

| C=S (isothiocyanate) Bond Length | ~1.58 Å |

| C-N-C Bond Angle | ~118° |

| N=C=S Bond Angle | ~178° |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step processes of chemical reactions involving 4-Isothiocyanato-3-methylpyridine. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed.

For example, the reaction of 4-Isothiocyanato-3-methylpyridine with a nucleophile, a common reaction for isothiocyanates, can be modeled. Computational methods can identify the transition state structure for the nucleophilic attack on the central carbon atom of the isothiocyanate group. The activation energy for this step can be calculated, providing a quantitative measure of the reaction's feasibility. escholarship.org These calculations can also explore the potential for different reaction pathways, such as addition to the nitrogen or sulfur atoms, and determine the most energetically favorable route. The study of the photoisomerization of 4-methylpyridine (B42270) provides a methodological framework for how such mechanistic pathways can be explored using computational techniques. nih.gov

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in the physical properties and biological activity of molecules. mdpi.com For 4-Isothiocyanato-3-methylpyridine, these forces dictate how the molecule interacts with itself and with other molecules. The primary intermolecular forces at play are:

Dipole-Dipole Interactions: The presence of the electronegative nitrogen and sulfur atoms creates a significant dipole moment in the molecule. These permanent dipoles lead to electrostatic attractions between molecules. libretexts.org

London Dispersion Forces: These are weak, temporary forces that arise from fluctuations in the electron cloud. They are present in all molecules and increase with molecular size and surface area. libretexts.orglibretexts.org

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. mdpi.com

The analysis of these interactions is often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which visualize and quantify the strength and nature of these forces. researchgate.net These interactions are critical in understanding the condensed-phase behavior of the compound.

Simulation of Reaction Dynamics and Energetics

Reaction dynamics simulations provide a time-resolved view of a chemical reaction, going beyond the static picture of a reaction coordinate diagram. These simulations can reveal the intricate motions of atoms as they traverse from reactants to products.

For 4-Isothiocyanato-3-methylpyridine, molecular dynamics simulations can be used to study its behavior in a solvent, providing insights into solvation effects on its structure and reactivity. Furthermore, ab initio molecular dynamics (AIMD) can be employed to simulate reactive events, offering a more accurate description of bond breaking and formation.

The energetics of reactions involving 4-Isothiocyanato-3-methylpyridine, such as its thermal decomposition or its reaction with biological nucleophiles, can be precisely calculated. These calculations provide key thermodynamic data, including the enthalpy and Gibbs free energy of reaction, which are essential for understanding the spontaneity and equilibrium of chemical processes. escholarship.org

Table 2: Illustrative Reaction Energetics for the Addition of a Generic Nucleophile to 4-Isothiocyanato-3-methylpyridine This table presents hypothetical data based on typical computational results for similar reactions, as specific literature values for this compound are not available.

| Thermodynamic Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | +15 |

| Enthalpy of Reaction (ΔH) | -25 |

| Gibbs Free Energy of Reaction (ΔG) | -22 |

Predictive Modeling for Structure-Activity Relationship (SAR) Studies

Predictive modeling, particularly in the context of Structure-Activity Relationship (SAR) studies, aims to correlate the chemical structure of a molecule with its biological activity. researchgate.net For isothiocyanates, which are known for their diverse biological effects, SAR studies are of great interest. nih.gov

Computational methods can be used to generate a wide range of molecular descriptors for 4-Isothiocyanato-3-methylpyridine and related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). By building a quantitative structure-activity relationship (QSAR) model, it is possible to predict the biological activity of new, unsynthesized analogues. researchgate.netpsu.edu

For instance, studies on various arylalkyl isothiocyanates have shown that factors like the length of an alkyl chain or the nature of the aromatic ring can significantly influence their biological effects. researchgate.netnih.gov Computational modeling can help to rationalize these observed trends and guide the design of new isothiocyanate derivatives with enhanced or specific activities.

Molecular and Biochemical Mechanisms of Action

Biochemical Interactions with Biomolecules

The reactivity of the isothiocyanate functional group is central to the compound's ability to interact with and modify biological macromolecules. This reactivity drives its capacity to form covalent bonds and subsequently alter protein structure and function.

Covalent Bond Formation with Protein Nucleophiles (e.g., Carbamylation)

The carbon atom of the isothiocyanate group is highly electrophilic and readily attacked by nucleophiles, primarily the sulfhydryl groups of cysteine residues and the ε-amino groups of lysine (B10760008) residues in proteins. researchgate.net The reaction with amine groups results in the formation of a thiourea (B124793), a process analogous to carbamylation. researchgate.netrsc.org This non-enzymatic, post-translational modification is largely irreversible and can significantly impact the protein's properties. caymanchem.com

The reaction is pH-dependent; under conditions of pH 6-8, the reaction with thiol groups to form a dithiocarbamate (B8719985) is favored. researchgate.net In more alkaline environments (pH 9-11), the reaction with amine groups to form a thiourea becomes preferable. researchgate.net This covalent binding is considered a key chemical event that triggers the biological effects of isothiocyanates. nih.gov The process of protein carbamylation, which can also be induced by cyanate (B1221674) derived from urea (B33335) or thiocyanate (B1210189) oxidation, is known to modify protein structure and lead to functional changes. nih.govfrontiersin.orgresearchgate.net

Modulation of Protein Structure and Function

The covalent modification of proteins by isothiocyanates can lead to profound alterations in their three-dimensional structure, resulting in either loss of function, altered activity, or targeted degradation. A prominent example of this is the interaction of isothiocyanates with tubulin. nih.gov

Studies on other isothiocyanates have shown that they bind directly to tubulin, a crucial protein for microtubule formation and dynamics. This binding can disrupt microtubule polymerization, which in turn can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govnih.gov The relative ability of different isothiocyanates to bind tubulin has been shown to correlate with their potency in inhibiting cell growth and inducing apoptosis. nih.gov This suggests that covalent binding to critical proteins like tubulin is a primary mechanism for the cytotoxic effects of these compounds. nih.gov

Cellular Pathway Interventions

Through covalent interactions with key proteins, 4-isothiocyanato-3-methylpyridine is predicted to intervene in several critical cellular pathways that regulate cellular stress responses, inflammation, protein degradation, and hormone signaling.

Influence on Cell Signaling Cascades

Isothiocyanates are well-known modulators of key signaling pathways involved in cancer chemoprevention. nih.govnih.gov Two of the most significant pathways affected are the Keap1-Nrf2 and the NF-κB pathways.

Keap1-Nrf2 Pathway: Isothiocyanates can react with critical cysteine residues on the Keap1 protein. oregonstate.edu Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. nih.gov The modification of Keap1 by isothiocyanates disrupts this interaction, allowing Nrf2 to translocate to the nucleus. oregonstate.edunih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including phase II detoxifying enzymes and antioxidant enzymes. oregonstate.edunih.gov

NF-κB Pathway: The transcription factor NF-κB is a central mediator of inflammation. nih.gov Isothiocyanates have been shown to inhibit the NF-κB signaling pathway. nih.govoregonstate.edu This inhibition can occur by preventing the degradation of IκB, the natural inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. oregonstate.edunih.gov The inhibition of the proteasome by ITCs also contributes to this effect by causing the accumulation of IκB. nih.govaacrjournals.org

Mechanistic Inhibition of Enzyme Activities (e.g., Phosphopantetheinyl Transferases, Proteasome)

The electrophilic nature of isothiocyanates makes them effective inhibitors of various enzymes, often through direct covalent modification of active site residues.

Phosphopantetheinyl Transferases (PPTases): PPTases are essential enzymes that activate carrier proteins in the biosynthesis of fatty acids and polyketides. nih.gov While PPTases have been validated as a promising target for inhibitor development, there is currently no direct evidence from the available research to suggest that they are a target for inhibition by isothiocyanates. nih.gov

Proteasome: The ubiquitin-proteasome system is the primary mechanism for regulated protein degradation in eukaryotic cells. Several isothiocyanates, including benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have been identified as potent inhibitors of the proteasome. nih.govnih.gov Studies have shown that these ITCs inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of both the 26S and 20S proteasome complexes. oup.com The mechanism is believed to involve direct binding to the proteasome subunits, as the inhibition is observed in purified proteasome preparations and is not dependent on the generation of reactive oxygen species. nih.govnih.govaacrjournals.org This inhibition leads to the accumulation of ubiquitinated proteins and key cell cycle regulators like p53 and IκB, which can trigger cell cycle arrest and apoptosis. nih.govnih.govoup.com

| Isothiocyanate | Target | Observed Effect | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | 26S and 20S Proteasome | Inhibition of chymotrypsin-like, trypsin-like, and caspase-like activities. | nih.govoup.com |

| Phenethyl isothiocyanate (PEITC) | 26S and 20S Proteasome | Significant inhibition of proteasome activity, leading to accumulation of p53 and IκB. | nih.govoup.com |

Molecular Basis of Androgen Receptor Antagonism

The androgen receptor (AR) is a critical driver of prostate cancer growth and progression. While not a classical AR antagonist, the isothiocyanate moiety can be incorporated into hybrid molecules to enhance anti-cancer activity by promoting AR degradation. nih.govnih.gov

Research has shown that certain isothiocyanates, such as PEITC, can accelerate the degradation of the AR protein. nih.gov More advanced strategies have involved creating hybrid molecules that link a traditional AR antagonist with an isothiocyanate. nih.govnih.gov In these constructs, the AR-targeting portion of the molecule brings the reactive ITC group into proximity with the receptor. This can lead to covalent modification and subsequent downregulation of both the full-length AR and its constitutively active splice variants, which are often responsible for treatment resistance. nih.govnih.gov This dual mechanism of action—direct antagonism and promotion of degradation—represents a novel strategy to overcome resistance in prostate cancer. nih.gov

Interactions with Nucleic Acids and DNA-Related Processes

Direct studies on the interaction of 4-isothiocyanato-3-methylpyridine with nucleic acids and DNA-related processes are not extensively documented in publicly available research. However, the known reactivity of the isothiocyanate functional group and the chemical properties of related aromatic isothiocyanates provide a basis for predicting potential interactions.

Isothiocyanates (ITCs) are recognized for their electrophilic nature, which allows them to react with nucleophilic groups present in biological macromolecules, including DNA. researchgate.net The carbon atom of the -N=C=S group in ITCs is electron-deficient and serves as a prime target for nucleophilic attack by the exocyclic amino groups of DNA bases (e.g., guanine, adenine, and cytosine) and the phosphate (B84403) backbone. Such reactions could potentially lead to the formation of covalent adducts. The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations or cell death if not repaired.

For instance, some naturally occurring isothiocyanates, such as allyl isothiocyanate (AITC), have been shown to induce DNA damage and activate DNA damage response pathways in cancer cells. nih.govnih.govresearchgate.net Studies with AITC have demonstrated the induction of DNA strand breaks and the phosphorylation of key proteins involved in DNA damage signaling, such as ATM and H2A.X. nih.govnih.gov While these findings are for a different ITC, they highlight the potential for this class of compounds to interact with and damage DNA.

The pyridine (B92270) ring and the methyl group in 4-isothiocyanato-3-methylpyridine may also influence its interaction with DNA. The planar aromatic ring could potentially intercalate between the base pairs of the DNA double helix, a common interaction mode for many flat, aromatic molecules. Furthermore, the methyl group could engage in hydrophobic or van der Waals interactions within the DNA grooves. However, without specific experimental data for 4-isothiocyanato-3-methylpyridine, these remain plausible but unconfirmed mechanisms of interaction.

Table 1: Potential Interactions of 4-Isothiocyanato-3-methylpyridine with Nucleic Acids

| Potential Interaction | Description | Supporting Evidence from Related Compounds |

| Covalent Adduct Formation | The electrophilic isothiocyanate group may react with nucleophilic sites on DNA bases. | Isothiocyanates are known to react with nucleophiles. researchgate.net |

| DNA Damage Induction | Interaction with DNA could lead to strand breaks and other forms of damage. | Allyl isothiocyanate has been shown to induce DNA damage. nih.govnih.gov |

| DNA Intercalation | The planar pyridine ring could insert between DNA base pairs. | A common interaction mode for planar aromatic molecules. |

Investigation of Electrophilicity and Reactive Species Formation in Biological Milieu

The chemical structure of 4-isothiocyanato-3-methylpyridine confers a significant degree of electrophilicity, primarily due to the isothiocyanate (-N=C=S) functional group. The central carbon atom of the isothiocyanate group is highly electrophilic because it is bonded to two electronegative atoms, nitrogen and sulfur. This makes it susceptible to attack by a wide range of biological nucleophiles. arkat-usa.orgtandfonline.commdpi.comrsc.org

In a biological environment, the primary targets for electrophilic attack by isothiocyanates are molecules containing thiol (-SH) groups, such as the amino acid cysteine in proteins (e.g., in glutathione (B108866) and various enzymes), and amino groups (-NH2) on proteins and nucleic acids. researchgate.net The reaction with thiols leads to the formation of dithiocarbamates. These reactions are often rapid and can lead to the depletion of cellular antioxidants like glutathione, potentially inducing oxidative stress.

The formation of reactive species following the administration of 4-isothiocyanato-3-methylpyridine has not been directly studied. However, the metabolism of pyridine derivatives can sometimes lead to the formation of reactive intermediates. The methylpyridine moiety could potentially be metabolized by cytochrome P450 enzymes. While 3-methylpyridine (B133936) is generally considered to have low reactivity in this regard, enzymatic oxidation could theoretically produce more reactive species. chemicalbook.com

Table 2: Electrophilicity and Potential Reactive Species Formation of 4-Isothiocyanato-3-methylpyridine

| Property | Description | Chemical Basis |

| Electrophilicity | The molecule possesses a significant electrophilic character. | The carbon atom of the isothiocyanate group is electron-deficient. arkat-usa.org |

| Reaction with Nucleophiles | Readily reacts with biological nucleophiles, particularly thiols and amines. mdpi.comrsc.org | Leads to the formation of dithiocarbamates and other adducts. |

| Potential for Reactive Species Formation | Metabolism of the methylpyridine ring could potentially generate reactive intermediates. | Enzymatic oxidation by cytochrome P450. |

Future Directions and Emerging Research Perspectives

Development of Novel Pyridyl Isothiocyanate Scaffolds with Tunable Reactivity

The biological potential of an isothiocyanate is not merely a function of the -N=C=S group's inherent reactivity but is intricately linked to the molecular scaffold to which it is attached. nih.gov The development of novel pyridyl isothiocyanate scaffolds with finely tuned electronic and steric properties is a primary focus for enhancing target specificity and reactivity. The synthesis of isothiocyanates from pyridyl amines is known to be more challenging than from their aryl amine counterparts due to the lower nucleophilicity of the pyridine (B92270) nitrogen. mdpi.com

Researchers are actively developing robust synthetic methods to overcome these challenges and to generate diverse libraries of pyridyl ITCs. One-pot procedures are particularly attractive for their efficiency. A notable method involves the in situ generation of a dithiocarbamate (B8719985) salt from the corresponding aminopyridine and carbon disulfide, followed by desulfurization using aqueous iron(III) chloride. The choice of base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) for more nucleophilic amines or sodium hydride for highly electron-deficient systems, is critical for the initial dithiocarbamate formation. mdpi.com This approach allows for the synthesis of a wide range of pyridyl ITCs, including those with electron-deficient pyridine rings, in moderate to excellent yields without resorting to highly toxic reagents like thiophosgene (B130339). mdpi.com

Further innovation in scaffold design comes from isothiourea-mediated one-pot syntheses that produce highly functionalized pyridines. nih.govcore.ac.uk These methods allow for the incorporation of a wide array of substituents, including those with electron-withdrawing (-NO2, -CN) and electron-donating (-OMe, -Me) properties. core.ac.uk While these methods produce substituted pyridines, they lay the groundwork for creating novel aminopyridine precursors that can be subsequently converted to isothiocyanates, thereby offering a strategic route to scaffolds with tunable reactivity. The electronic nature of the pyridine ring directly influences the electrophilicity of the isothiocyanate carbon, a key factor in its interaction with biological nucleophiles. nih.gov For instance, the electron-deficient nature of the pyridine ring in 3-pyridyl-isothiocyanate has been shown to enhance its ability to release hydrogen sulfide (B99878) (H₂S) in the presence of L-Cysteine. nih.gov

Table 1: Synthetic Strategies for Pyridyl Isothiocyanate Scaffolds

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| One-Pot Desulfurization mdpi.com | Aminopyridines | 1. CS₂, Base (DABCO or NaH) 2. FeCl₃·6H₂O | Environmentally friendly; avoids thiophosgene; base selection is crucial for substrate scope. |

| Isothiourea-Mediated Pyridine Synthesis nih.govcore.ac.uk | α,β-Unsaturated ketimines, (Phenylthio)acetic acid | Isothiourea catalyst, Pivaloyl chloride | Creates highly substituted pyridine cores for subsequent conversion to ITCs; allows wide functional group tolerance. |

Advanced Mechanistic Investigations at the Atomic and Sub-Molecular Levels

A deeper understanding of how pyridyl isothiocyanates function requires advanced mechanistic investigations that probe their reactivity at the atomic and sub-molecular levels. The geometry of the isothiocyanate group itself is a critical starting point; the C-N=C bond angle in aryl isothiocyanates is approximately 165°, and the N=C and C=S bond lengths are around 117 pm and 158 pm, respectively. wikipedia.org These structural parameters govern the group's electrophilicity and accessibility to nucleophiles.

Computational methods, such as Monte Carlo simulations, are emerging as powerful tools for modeling the interactions of bioactive compounds within complex biological environments. oup.com Such models could be adapted to simulate how 4-isothiocyanato-3-methylpyridine and its metabolites distribute within cells and interact with subcellular structures, providing insights that are difficult to obtain experimentally.

Detailed mechanistic studies of specific reactions are also highly informative. For example, the mechanism of H₂S release from certain isothiocyanates has been elucidated and involves the reaction with L-Cysteine to form a dithiocarbamate intermediate, which then undergoes an intramolecular cyclization to release H₂S. nih.gov This type of detailed pathway analysis, applied to pyridyl ITCs, could explain their specific biological effects, such as the cardioprotective properties observed for 3-pyridyl-isothiocyanate. nih.gov Furthermore, understanding the regioselectivity of reactions on the pyridine ring is crucial. Mechanistic studies on related pyridine functionalization reactions have shown that the electronic properties of reagents and the polarizability of transition states can be finely tuned to achieve high selectivity for a specific position, such as the C4-position. nih.gov Applying these principles will be essential for designing predictable and selective reactions involving pyridyl isothiocyanate scaffolds.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The convergence of advanced synthetic methodologies with high-throughput screening (HTS) and combinatorial chemistry is set to accelerate the discovery of novel pyridyl isothiocyanates with desirable properties. The development of efficient one-pot syntheses and methods that allow for broad substrate scope is crucial, as it enables the creation of large, structurally diverse libraries of compounds. chemrxiv.orgmdpi.com

Combinatorial approaches, where different building blocks are systematically combined, can be used to generate libraries of 4-isothiocyanato-3-methylpyridine analogues with varied substitution patterns on the pyridine ring. For instance, adapting nickel-catalyzed cross-coupling reactions could allow for the combination of various amidines and isocyanides to rapidly build libraries of functionalized heterocyclic compounds that serve as precursors to ITCs. acs.org

Once generated, these libraries can be evaluated using HTS techniques. HTS assays, often conducted in 96-well plate formats, can rapidly screen thousands of compounds for a specific biological activity, such as the inhibition of a particular enzyme or a desired cellular response. nih.gov This integration allows for the rapid identification of "hit" compounds from a large pool of candidates, which can then be optimized further. The process significantly speeds up the identification of lead compounds for applications in medicine or materials science. nih.gov Moreover, the integration of artificial intelligence and foundation models in chemistry promises to further revolutionize this process by predicting the properties of virtual compounds, helping to design more focused and effective combinatorial libraries for synthesis and screening. youtube.com

Exploration of Sustainable and Green Synthetic Methodologies

In recent years, a significant push towards sustainable and green chemistry has influenced the synthesis of isothiocyanates. Traditional methods often rely on hazardous reagents such as the highly toxic and volatile thiophosgene or stoichiometric amounts of carbon disulfide in organic solvents. mdpi.comrsc.org Modern research focuses on developing environmentally benign alternatives.

A major advancement is the use of water as a solvent. An efficient and practical method involves the desulfurization of dithiocarbamates, formed from primary amines and carbon disulfide, using sodium persulfate (Na₂S₂O₈) in water. This procedure tolerates a wide range of functional groups and avoids the need for organic solvents and toxic reagents. rsc.orgrsc.org Another green approach utilizes inexpensive and non-toxic calcium oxide (CaO) as both a base and a desulfurating agent under mild conditions. ingentaconnect.com

The use of elemental sulfur, a readily available and low-cost industrial byproduct, is another cornerstone of green ITC synthesis. digitellinc.com A highly sustainable method involves the sulfurization of isocyanides using elemental sulfur with only catalytic amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govrsc.org This reaction can be performed in green solvents and dramatically reduces waste, achieving excellent E-factors (a measure of mass waste per mass of product). nih.govrsc.org These methods represent a significant move away from older, more hazardous protocols, making the synthesis of pyridyl isothiocyanates like 4-isothiocyanato-3-methylpyridine safer and more environmentally friendly.

Table 2: Comparison of Traditional vs. Green Synthetic Methods for Isothiocyanates

| Method Type | Reagents | Solvent | Key Advantages/Disadvantages |

|---|---|---|---|

| Traditional | Thiophosgene | Organic | Disadvantages: Highly toxic, moisture sensitive, often forms byproducts. mdpi.com |

| Traditional | CS₂, Desulfurizing Agent (e.g., Pb(NO₃)₂) | Organic | Disadvantages: CS₂ is toxic and flammable; heavy metal waste. wikipedia.org |

| Green | Amine, CS₂, Na₂S₂O₈ | Water | Advantages: Green solvent, good chemoselectivity, wide functional group tolerance. rsc.org |

| Green | Isocyanide, Elemental Sulfur, Catalytic Base (DBU) | Green Solvents (e.g., Cyrene™) | Advantages: Uses industrial byproduct (sulfur), catalytic, low waste (low E-factor), metal-free. nih.govrsc.org |

| Green | Amine, CS₂, CaO | Not specified | Advantages: Uses cheap, non-toxic CaO as base and desulfurating agent. ingentaconnect.com |

Synergistic Applications in Multi-Modal Chemical Biology Research

The true potential of 4-isothiocyanato-3-methylpyridine and its derivatives may be realized in their application as multi-modal tools in chemical biology. Isothiocyanates are known to be multi-targeted agents, capable of interacting with various cellular components and pathways. nih.gov This pleiotropic activity, once viewed as a lack of specificity, is now being harnessed to probe and modulate complex biological systems.

One emerging area is the development of pyridyl isothiocyanates that can modulate fundamental cellular processes with therapeutic potential in multiple diseases. For instance, natural isothiocyanates like sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC) have been shown to induce autophagy and inhibit protein synthesis by modulating the AMPK-mTORC1-S6K1 signaling pathway. nih.gov This mechanism mimics the beneficial effects of caloric restriction and could be relevant for treating metabolic diseases and neurodegenerative disorders like Huntington's disease. nih.gov Designing pyridyl ITC analogues could fine-tune this activity.

Furthermore, a single pyridyl isothiocyanate scaffold can be engineered to exhibit multiple, distinct functionalities. The discovery that 3-pyridyl-isothiocyanate is an effective H₂S donor with cardioprotective effects showcases a mechanism distinct from the canonical anticancer activities of many ITCs. nih.gov Future research could focus on creating hybrid molecules that combine the ITC group with other pharmacophores or with imaging agents (e.g., fluorophores) to create theranostic agents—compounds that are simultaneously therapeutic and diagnostic. The use of ITCs as fluorescent biomarkers has already been established, highlighting the feasibility of this approach. rsc.org This synergistic strategy, where a single molecule is used for multi-modal interrogation of biological systems, represents a sophisticated future direction for chemical biology research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Isothiocyanato-3-methylpyridine, and what reagents are critical for ensuring high yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-methylpyridine derivatives with potassium thiocyanate (KSCN) or ammonium thiocyanate under controlled conditions (e.g., refluxing in polar aprotic solvents like DMF at 80–100°C) introduces the isothiocyanate group. Palladium-catalyzed cross-coupling reactions may also modify the pyridine ring post-synthesis. Monitoring reaction progress via TLC and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-Isothiocyanato-3-methylpyridine, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) should show pyridine ring protons (δ 7.0–8.5 ppm) and methyl group protons (δ ~2.5 ppm). The isothiocyanate group does not protonate but influences neighboring shifts.

- IR : A strong absorption band near 2050–2100 cm confirms the -N=C=S group.

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak for CHNS (calculated m/z: 150.03).

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the essential safety protocols and first-aid measures when handling 4-Isothiocyanato-3-methylpyridine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. In case of ingestion, do not induce vomiting—provide water and consult a physician.

- Storage : Keep in a cool, dry place away from oxidizers and moisture .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence the reactivity of the isothiocyanate group in cross-coupling or substitution reactions?

- Methodological Answer : The electron-withdrawing pyridine ring enhances the electrophilicity of the isothiocyanate group, making it susceptible to nucleophilic attack (e.g., by amines or thiols). Density Functional Theory (DFT) calculations can map charge distribution to predict reactivity. For cross-coupling (e.g., Suzuki-Miyaura), the pyridine’s nitrogen coordinates with palladium catalysts, facilitating regioselective bond formation. Optimize catalyst loading (e.g., Pd(PPh) at 2–5 mol%) and base (e.g., KCO) in toluene/ethanol mixtures .

Q. When encountering discrepancies in reported synthetic yields or spectroscopic data, what methodological approaches can researchers employ to validate their findings?

- Methodological Answer :

- Reproducibility : Repeat reactions under identical conditions (temperature, solvent, stoichiometry) and compare yields.

- Analytical Cross-Check : Use orthogonal techniques (e.g., HPLC purity analysis alongside H NMR integration).

- Literature Benchmarking : Compare spectral data with structurally similar compounds (e.g., 4-isothiocyanatopyridine derivatives) to identify anomalous peaks.

- Collaborative Validation : Share samples with independent labs for blind testing .

Q. What in vitro or in vivo models are appropriate for preliminary assessment of the biological activity of 4-Isothiocyanato-3-methylpyridine derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test derivatives against cysteine proteases (e.g., caspase-3) due to the isothiocyanate group’s affinity for thiols. Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify inhibition (IC).

- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include controls with scrambled derivatives to isolate structure-activity relationships.

- In Vivo Models : For anti-inflammatory potential, use murine models (e.g., carrageenan-induced paw edema) with oral or intraperitoneal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.